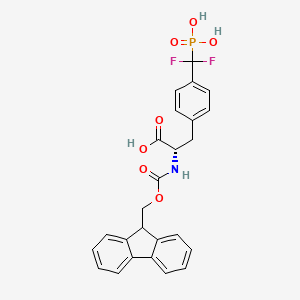

Fmoc-Phe(CF2PO3)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-3-[4-[difluoro(phosphono)methyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F2NO7P/c26-25(27,36(32,33)34)16-11-9-15(10-12-16)13-22(23(29)30)28-24(31)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,31)(H,29,30)(H2,32,33,34)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWYQNFAGUNPJV-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)P(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(F)(F)P(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F2NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Phe(CF₂PO₃)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-Phe(CF₂PO₃)-OH, a crucial building block in the development of peptide-based therapeutics. This document outlines a proposed synthetic pathway based on established methodologies for analogous compounds and details standard purification and analytical techniques for Fmoc-protected amino acids.

Introduction

Fmoc-Phe(CF₂PO₃)-OH, also known as Fmoc-L-4-(difluorophosphonomethyl)phenylalanine, is a non-natural amino acid analog of phosphotyrosine. The difluoromethylene group adjacent to the phosphonate serves as a bioisosteric replacement for the phosphate ester, offering increased stability against phosphatases. This property makes it a valuable component in the design of enzyme inhibitors and other therapeutic peptides. The synthesis and purification of this compound require a multi-step process, which is detailed below.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This workflow is a logical construction based on related chemical transformations described in the literature.

Caption: A proposed multi-step synthetic workflow for Fmoc-Phe(CF₂PO₃)-OH.

Experimental Protocols

The following are detailed experimental protocols for the key stages of the synthesis and purification, adapted from general procedures for Fmoc-amino acids and related compounds.

1. Synthesis of the Phenylalanine Analogue (Precursor to Fmoc-protection)

The synthesis of the core amino acid, L-4-(difluorophosphonomethyl)phenylalanine, is a critical precursor step. This would likely involve a multi-step synthesis starting from a protected L-phenylalanine derivative to introduce the difluorophosphonomethyl group at the para position of the phenyl ring. The synthesis of similar phosphonate analogues of phenylalanine has been described, often involving reactions like the Dess-Martin periodinane oxidation followed by further modifications.

2. N-terminal Fmoc Protection

This protocol describes a general method for the protection of the alpha-amino group of an amino acid with the Fmoc group.

-

Dissolution of Amino Acid: Dissolve the L-4-(difluorophosphonomethyl)phenylalanine (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.

-

Addition of Fmoc Reagent: Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.05 equivalents) in dioxane to the amino acid solution while stirring at 0°C.

-

Reaction: Allow the reaction mixture to stir at 0°C for 2-4 hours and then at room temperature overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent and byproducts. Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid, which will precipitate the Fmoc-amino acid.

-

Extraction: Extract the precipitated product with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and then evaporate the solvent under reduced pressure to yield the crude Fmoc-Phe(CF₂PO₃)-OH.

Table 1: Reagents and Conditions for Fmoc Protection

| Reagent/Condition | Specification | Purpose |

| Amino Acid | L-4-(difluorophosphonomethyl)phenylalanine | Starting material for protection |

| Fmoc Reagent | Fmoc-OSu or Fmoc-Cl | Source of the Fmoc protecting group |

| Solvent | Dioxane/aqueous Na₂CO₃ or NaHCO₃ | To dissolve reactants and facilitate reaction |

| Reaction Temperature | 0°C to Room Temperature | To control the reaction rate |

| Acidification | Dilute HCl | To precipitate the final product |

| Extraction Solvent | Ethyl Acetate | To isolate the product from the aqueous phase |

Purification of Fmoc-Phe(CF₂PO₃)-OH

Purification is essential to remove any unreacted starting materials, byproducts, and excess reagents to achieve the high purity required for peptide synthesis.

1. Recrystallization

For initial purification, recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can be employed to obtain a more purified solid product.

2. Column Chromatography

If further purification is necessary, column chromatography is a standard method.

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A gradient of solvents, such as cyclohexane/ethyl acetate, can be used to elute the product. The polarity of the mobile phase is gradually increased to first elute non-polar impurities, followed by the desired product.

3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of the final product and for purification to achieve very high purity (≥98%).

Table 2: Typical RP-HPLC Conditions

| Parameter | Specification |

| Column | C18 stationary phase |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | A linear gradient from 5% to 95% B over 20-30 minutes |

| Detection | UV at 214 nm and 254 nm |

| Purity acceptance | ≥90.0% (HPLC) |

The purification workflow can be visualized as follows:

Caption: A general workflow for the purification and analysis of Fmoc-Phe(CF₂PO₃)-OH.

Characterization

The identity and purity of the synthesized Fmoc-Phe(CF₂PO₃)-OH should be confirmed using various analytical techniques.

Table 3: Analytical Characterization Methods

| Technique | Purpose | Expected Outcome |

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P) | Structural elucidation and confirmation. | Spectra consistent with the proposed structure, showing characteristic peaks for the Fmoc group, phenylalanine backbone, and the CF₂PO₃ moiety. |

| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass and confirm the elemental composition. | A molecular ion peak corresponding to the calculated exact mass of C₂₅H₂₂F₂NO₇P. |

| Reverse-Phase HPLC (RP-HPLC) | To assess the purity of the final compound. | A single major peak indicating high purity, typically >98%. |

| Melting Point | To determine the melting range of the solid. | A sharp and defined melting point, indicating the purity of the crystalline solid. |

Conclusion

The synthesis and purification of Fmoc-Phe(CF₂PO₃)-OH are critical for its application in solid-phase peptide synthesis and the development of novel peptide-based drugs. The methodologies outlined in this guide, based on established chemical principles for analogous compounds, provide a robust framework for researchers and drug development professionals. Adherence to rigorous purification and analytical protocols is paramount to ensure the high quality of the final product, which is essential for its successful use in subsequent synthetic applications.

References

- 1. Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of Fmoc-Phe(CF2PO3)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-α-Fmoc-L-p-(difluorophosphonomethyl)phenylalanine (Fmoc-Phe(CF₂PO₃)-OH), a key building block in solid-phase peptide synthesis (SPPS) for the incorporation of a non-hydrolyzable phosphotyrosine mimetic. Due to the limited availability of specific quantitative data in public literature, this guide extrapolates from the known properties of Fmoc-protected amino acids and phosphonated compounds. It offers detailed experimental protocols for determining solubility and stability, alongside data presentation in structured tables and visualizations of relevant workflows to aid researchers in the effective use of this reagent.

Introduction

Fmoc-Phe(CF₂PO₃)-OH is a crucial derivative of phenylalanine used in peptide synthesis to introduce a phosphotyrosine isostere that is resistant to phosphatase activity. The difluoromethylene group adjacent to the phosphonate lowers the pKa of the phosphonic acid, more closely mimicking the electronic properties of a natural phosphate group. Understanding the solubility and stability of this reagent is paramount for its successful storage, handling, and incorporation into synthetic peptides, thereby ensuring the integrity and purity of the final product.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₂F₂NO₇P | N/A |

| Molecular Weight | 517.42 g/mol | [1] |

| Appearance | White to off-white powder | General knowledge |

| Purity | ≥90.0% (HPLC) | [1] |

Solubility

The solubility of Fmoc-Phe(CF₂PO₃)-OH is influenced by the hydrophobic Fmoc group, the polar phosphonic acid moiety, and the phenylalanine side chain. While specific quantitative data is scarce, a qualitative understanding can be derived from general principles of amino acid and peptide solubility.

Expected Solubility

The presence of the large, non-polar Fmoc group suggests poor solubility in aqueous solutions at neutral pH. The ionizable phosphonic acid group will contribute to solubility in basic aqueous solutions. In organic solvents, solubility is expected to be good in polar aprotic solvents commonly used in peptide synthesis.

| Solvent | Expected Solubility | Rationale |

| Dimethylformamide (DMF) | High | Excellent solvent for Fmoc-amino acids.[2][3] |

| N-Methyl-2-pyrrolidone (NMP) | High | Good alternative to DMF, known for high solvating power.[2] |

| Dichloromethane (DCM) | Limited | Less polar and generally a poor solvent for Fmoc-amino acids. |

| Water | Low | The hydrophobic Fmoc group limits aqueous solubility. |

| Aqueous Base (e.g., 0.1 M NaHCO₃) | Moderate | Deprotonation of the phosphonic acid increases polarity and solubility. |

| Aqueous Acid (e.g., 0.1 M HCl) | Low | The compound is likely to be fully protonated and less soluble. |

Experimental Protocol for Solubility Determination

This protocol outlines a method to quantitatively determine the solubility of Fmoc-Phe(CF₂PO₃)-OH in various solvents.

Materials:

-

Fmoc-Phe(CF₂PO₃)-OH

-

Selected solvents (e.g., DMF, NMP, DCM, Water)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Fmoc-Phe(CF₂PO₃)-OH (e.g., 20 mg) to a known volume of solvent (e.g., 1 mL) in a vial.

-

Vortex the mixture vigorously for 1 minute.

-

Place the vial in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After 24 hours, visually inspect for undissolved solid.

-

Centrifuge the vial to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of Fmoc-Phe(CF₂PO₃)-OH by comparing the peak area to a pre-established calibration curve.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mmol/L using the determined concentration and the dilution factor.

-

Experimental workflow for determining solubility.

Stability

The stability of Fmoc-Phe(CF₂PO₃)-OH is critical for its storage and use in SPPS. The primary points of instability are the base-labile Fmoc protecting group and potential side reactions of the phosphonated side chain under various conditions.

Expected Stability

| Condition | Expected Stability | Rationale |

| Solid State (Storage) | Stable at -20°C to -80°C for months. | Generally, Fmoc-amino acids are stable as solids when stored properly. |

| Acidic Conditions (e.g., TFA) | Stable | The Fmoc group is stable to acidic conditions used for peptide cleavage from the resin. |

| Basic Conditions (e.g., Piperidine) | Labile | The Fmoc group is readily cleaved by weak bases like piperidine, which is the basis of its use in SPPS. |

| Coupling Conditions (e.g., HATU/DIPEA) | Moderately Stable | Prolonged exposure to coupling reagents, especially at elevated temperatures, can lead to side reactions. Sluggish coupling has been reported, necessitating longer reaction times. |

| Elevated Temperature | Potential for degradation | Thermal decomposition may occur, especially in solution. |

Experimental Protocol for Stability Assessment

This protocol uses HPLC to monitor the degradation of Fmoc-Phe(CF₂PO₃)-OH over time under specific conditions.

Materials:

-

Fmoc-Phe(CF₂PO₃)-OH

-

Solutions for testing (e.g., 20% piperidine in DMF, TFA/water 95:5, coupling cocktail)

-

HPLC system with a UV detector

-

Thermostatic incubator or water bath

-

Vials

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Fmoc-Phe(CF₂PO₃)-OH in a suitable solvent (e.g., DMF) at a known concentration.

-

Aliquot the stock solution into several vials.

-

To each vial, add the test solution (e.g., piperidine solution, TFA solution).

-

Incubate the vials at a controlled temperature.

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one vial (e.g., by neutralizing a basic solution with acid or vice versa).

-

Immediately dilute the quenched sample to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the sample into the HPLC.

-

Monitor the decrease in the peak area of the intact Fmoc-Phe(CF₂PO₃)-OH and the appearance of any degradation products.

-

-

Data Analysis:

-

Plot the percentage of remaining Fmoc-Phe(CF₂PO₃)-OH against time to determine the degradation rate.

-

Workflow for assessing chemical stability.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Phe(CF₂PO₃)-OH is in Fmoc-based SPPS. Due to the nature of the phosphonated side chain, some modifications to standard protocols may be necessary.

Coupling Reaction

It has been reported that the coupling of Fmoc-Phe(CF₂PO₃)-OH can be sluggish. This may be due to the steric bulk and electronic effects of the side chain. To ensure efficient incorporation, the following are recommended:

-

Longer Coupling Times: Overnight coupling may be necessary for high yields.

-

Potent Coupling Reagents: Use of highly efficient coupling reagents such as HATU in the presence of a non-nucleophilic base like DIPEA is advised.

SPPS Workflow

The general workflow for incorporating Fmoc-Phe(CF₂PO₃)-OH into a peptide sequence follows the standard Fmoc-SPPS cycle.

Fmoc-SPPS cycle for incorporation.

Conclusion

Fmoc-Phe(CF₂PO₃)-OH is a valuable reagent for the synthesis of peptides containing a stable phosphotyrosine mimetic. While specific quantitative data on its solubility and stability are not widely published, this guide provides a framework for researchers to understand its properties and to experimentally determine them. By following the outlined protocols and considering the recommendations for its use in SPPS, scientists can effectively utilize this compound in their drug discovery and development efforts.

References

Introduction to phosphonodifluoromethylphenylalanine (F2Pmp) building blocks

An In-Depth Technical Guide to Phosphonodifluoromethylphenylalanine (F2Pmp) Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Phosphotyrosine Signaling

Protein tyrosine phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including growth, differentiation, and metabolism.[1] The dynamic balance of tyrosine phosphorylation is meticulously controlled by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[1] Dysregulation of PTP activity is implicated in numerous diseases, such as cancer, diabetes, and autoimmune disorders, making PTPs significant therapeutic targets.[1][2]

The study of PTPs and the development of their inhibitors are complicated by the inherent instability of the phosphotyrosine (pTyr) residue in native peptides, which is rapidly hydrolyzed by phosphatases.[3] This limitation restricts the use of pTyr-containing peptides in cellular and in vivo systems. To overcome this, researchers have developed non-hydrolyzable pTyr mimetics that can mimic the binding of phosphotyrosine without being susceptible to enzymatic cleavage.

Among the most successful and widely utilized of these is 4-(Phosphonodifluoromethyl)phenylalanine (F2Pmp) . This building block serves as a highly potent and stable isostere of pTyr, enabling the development of powerful research tools and therapeutic leads. This guide provides a comprehensive overview of F2Pmp, its properties, synthesis, and applications.

Core Properties of F2Pmp Building Blocks

F2Pmp distinguishes itself from other pTyr mimetics primarily through the introduction of a difluoromethylene group adjacent to the phosphonate. This modification confers unique physicochemical properties that translate into superior biological activity.

Physicochemical Characteristics

The standard reagent used for incorporating F2Pmp into peptides via solid-phase peptide synthesis (SPPS) is N-α-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine (Fmoc-F2Pmp-OH). Its key properties are summarized below.

| Property | Value | Reference |

| Synonyms | Fmoc-Phe(CF2PO3)-OH, Fmoc-F₂Pmp-OH | |

| Molecular Formula | C₂₅H₂₂F₂NO₇P | |

| Molecular Weight | 517.42 g/mol | |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥90.0% | |

| Storage Temperature | 2-8°C | |

| Key Feature | Non-hydrolyzable pTyr isostere | |

| pKa₂ | Lower than Pmp, closer to pTyr |

Enhanced Inhibitory Potency

The primary advantage of F2Pmp is its dramatically increased inhibitory potency against PTPs compared to its non-fluorinated counterpart, phosphonomethyl phenylalanine (Pmp). The difluoromethyl group increases the inhibitory potency of an F2Pmp-containing peptide by as much as 1000-fold over a Pmp-containing equivalent toward PTP1B.

The structural features of F2Pmp that contribute to this enhanced affinity are illustrated in the logical diagram below.

References

The Role of Fmoc-Phe(CF2PO3)-OH in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, protein phosphorylation stands as a cornerstone of regulation. The reversible addition of phosphate groups to tyrosine residues, governed by the interplay of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), dictates a vast array of cellular processes, from growth and proliferation to differentiation and metabolism. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, autoimmune disorders, and metabolic syndromes. Consequently, the development of molecules that can modulate the activity of PTKs and PTPs is of paramount interest in modern drug discovery.

A significant challenge in this endeavor is the inherent instability of the phosphate group in phosphotyrosine (pTyr), which is readily cleaved by phosphatases. This has led to the development of non-hydrolyzable pTyr mimetics that can be incorporated into peptides to create stable probes and potent inhibitors. Among these, Fmoc-L-p-(phosphonodifluoromethyl)phenylalanine (Fmoc-Phe(CF2PO3)-OH or Fmoc-F2Pmp-OH) has emerged as a critical tool for researchers. This building block allows for the introduction of a phosphonodifluoromethylphenylalanine residue into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS). The difluoromethylene group adjacent to the phosphonate is key to its efficacy, as it lowers the pKa of the phosphonic acid, making it a closer electronic mimic of the natural phosphate group compared to its non-fluorinated counterparts.[1][2]

This technical guide provides a comprehensive literature review of the applications of this compound, focusing on its synthesis, incorporation into peptides, and its utility in studying and inhibiting key signaling molecules, particularly the protein tyrosine phosphatase SHP2.

Synthesis of the this compound Building Block

The synthesis of this compound is a multi-step process that has been optimized for efficiency. A key strategy involves the deprotection of a diethylphosphonate intermediate.

Experimental Protocol: Synthesis of this compound

Key Deprotection Step:

-

Starting Material: N-α-Fmoc-4-(diethylphosphonodifluoromethyl)-L-phenylalanine.

-

Reagents: Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylsilyl iodide (TMSI).

-

Procedure: The penultimate diethylphosphonate intermediate is treated with BSTFA and TMSI to effect the deprotection of the phosphonate esters, yielding the free phosphonic acid.

-

Significance: This deprotection step is crucial as it yields the final building block that can be directly used in Fmoc-SPPS without the need for side-chain protection on the phosphonic acid group.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain on a solid support follows the standard principles of Fmoc-SPPS. However, due to the nature of the unprotected phosphonic acid side chain, some modifications to standard protocols are recommended to ensure efficient coupling.

Experimental Workflow for Fmoc-SPPS

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Incorporation of this compound

The lack of side-chain protection on the phosphonic acid can lead to sluggish coupling of both the this compound residue itself and the subsequent amino acid. To overcome this, an extended coupling time with a potent activating agent is recommended.

-

Resin Selection: The choice of resin depends on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound peptide is removed by treatment with a solution of 20% piperidine in N,N-dimethylformamide (DMF).

-

Activation and Coupling of this compound:

-

Reagents:

-

This compound (3 equivalents relative to resin loading)

-

HATU (3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (9 equivalents)

-

-

Solvent: DMF

-

Procedure: The this compound is pre-activated with HATU and DIPEA in DMF and then added to the deprotected resin.

-

Reaction Time: The coupling reaction is allowed to proceed for an extended period, typically overnight (e.g., 18 hours), to ensure complete incorporation.[2]

-

-

Coupling of the Subsequent Amino Acid: Similar extended coupling times and potent activation may be necessary for the amino acid immediately following the F2Pmp residue.

-

Cleavage and Deprotection: After synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[2] The cleavage is typically performed for 2-3 hours at room temperature.

-

Purification: The crude peptide is precipitated with cold diethyl ether and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications of this compound in Studying and Inhibiting SHP2

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) is a crucial signaling protein that plays a positive regulatory role in various receptor tyrosine kinase (RTK) signaling pathways, including the Ras-MAPK pathway.[3] In its basal state, SHP2 is autoinhibited. Activation occurs when its SH2 domains bind to specific phosphotyrosine motifs on upstream signaling partners, leading to a conformational change that opens the catalytic site. Due to its role in promoting cell growth and proliferation, SHP2 is a well-established target in cancer therapy.

Peptides incorporating F2Pmp have been instrumental in developing inhibitors that target the SH2 domains of SHP2, thereby preventing its activation and downstream signaling.

The SHP2 Signaling Pathway and a Point of Intervention

References

A Technical Guide to Fmoc-Phe(CF2PO3)-OH: A Non-Hydrolyzable Phosphotyrosine Mimetic for Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles, applications, and experimental considerations of N-α-Fmoc-4-(phosphonodifluoromethyl)-L-phenylalanine, abbreviated as Fmoc-Phe(CF2PO3)-OH or Fmoc-F2Pmp-OH. This reagent is a critical tool for investigating phosphorylation-dependent signaling pathways and for developing novel therapeutics targeting these pathways.

The Rationale for Phosphotyrosine Mimetics

Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, from cell growth and proliferation to differentiation and metabolism.[1] This molecular switch is dynamically controlled by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[2] The phosphorylated tyrosine (pTyr) residue is recognized by specific binding modules, most notably the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains, which facilitate the assembly of signaling complexes.[3][4]

Given their central role in cellular signaling, aberrant tyrosine phosphorylation is implicated in numerous diseases, including cancer and metabolic disorders.[5] This makes the proteins involved—kinases, phosphatases, and SH2 domain-containing proteins—prime targets for therapeutic intervention.

However, designing inhibitors or probes based on native phosphotyrosine-containing peptides is fraught with challenges:

-

Enzymatic Lability: The phosphate group of pTyr is susceptible to rapid hydrolysis by PTPs in a cellular environment.

-

Poor Bioavailability: The dianionic nature of the phosphate group at physiological pH hinders its ability to cross cell membranes.

To overcome these limitations, researchers have developed non-hydrolyzable phosphotyrosine mimetics—stable analogs that mimic the structure and charge of pTyr without being susceptible to enzymatic cleavage.

This compound: A Superior Phosphotyrosine Mimetic

Among the various pTyr mimetics developed, 4-(phosphonodifluoromethyl)-phenylalanine (F2Pmp) has emerged as one of the most effective and widely used analogs. The commercially available Fmoc-protected version, this compound, is designed for direct incorporation into peptides via Fmoc-based solid-phase peptide synthesis (SPPS).

The superiority of the F2Pmp group over earlier mimetics, such as phosphonomethyl-phenylalanine (Pmp), stems from several key physicochemical properties. The two fluorine atoms have a profound impact on the phosphonate group, making F2Pmp a more faithful isostere of pTyr.

Key Advantages of the F2Pmp Moiety:

-

Closer Acidity (pKa): The electron-withdrawing effect of the fluorine atoms lowers the second pKa value of the phosphonate group to be more in line with that of the natural phosphate in pTyr. This ensures a more accurate charge mimicry at physiological pH.

-

Hydrogen Bond Acceptance: The fluorine atoms can act as hydrogen bond acceptors, mimicking the hydrogen bonding interactions of the phenolic oxygen of phosphotyrosine with residues in the active sites of PTPs and SH2 domains.

-

Hydrolytic Stability: The P-CF2 bond is non-hydrolyzable, rendering peptides containing this mimetic resistant to degradation by phosphatases.

These features collectively contribute to the significantly higher binding affinity and inhibitory potency of F2Pmp-containing peptides compared to their Pmp-containing counterparts.

Quantitative Data and Comparative Analysis

While specific binding affinities and IC50 values are highly dependent on the peptide sequence and the protein target, the literature provides a clear qualitative and, in some cases, quantitative advantage for using F2Pmp as a pTyr mimetic.

| Parameter | Phosphotyrosine (pTyr) | Phosphonomethyl-phenylalanine (Pmp) | Phosphonodifluoromethyl-phenylalanine (F2Pmp) |

| Enzymatic Stability | Liable to hydrolysis by PTPs | Non-hydrolyzable | Non-hydrolyzable |

| pKa2 | ~6.2 | ~7.7 | Closer to pTyr |

| Bioavailability | Poor (highly charged) | Improved lipophilicity over pTyr | Improved lipophilicity over pTyr |

| Binding Mimicry | Natural binding partner | Often results in a significant reduction in biological activity compared to pTyr. | Superior mimic due to pKa and H-bonding potential. |

| Inhibitory Potency | N/A (Substrate) | Low | Up to 1000-fold more potent than Pmp-containing peptides toward PTP1. |

It is important to note, however, that F2Pmp is not a universal binder for all pTyr recognition domains. For instance, one study found that incorporating F2Pmp into a peptide designed to target the C-SH2 domain of the SHP2 phosphatase abolished binding, whereas another mimetic, l-O-malonyltyrosine (l-OMT), showed robust affinity. This highlights the necessity of empirical validation for each specific target.

Signaling Pathways and Experimental Workflows

Visualizing the context in which this compound is used is crucial for understanding its application. The following diagrams illustrate a typical signaling pathway and the general workflow for developing an inhibitor using this mimetic.

References

- 1. Site-specific incorporation of phosphotyrosine using an expanded genetic code - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 3. Phosphotyrosyl mimetics in the development of signal transduction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Existing Drug Space for Novel pTyr Mimetic and SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Hydrolytically Stable Phosphotyrosine Analogs: Core Features and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of hydrolytically stable phosphotyrosine (pTyr) analogs, which are indispensable tools in signal transduction research and drug discovery. These mimics of the native pTyr residue are designed to resist enzymatic hydrolysis by protein tyrosine phosphatases (PTPs), thereby enabling the stabilization of protein-protein interactions for detailed study and therapeutic intervention. This guide will delve into the core features of the most prominent pTyr analogs, present their key quantitative data, detail relevant experimental protocols, and visualize the signaling pathways they modulate.

Introduction to Phosphotyrosine Signaling and the Need for Stable Analogs

Reversible tyrosine phosphorylation is a cornerstone of cellular signaling, governing a vast array of processes including cell growth, differentiation, and metabolism.[1] Protein tyrosine kinases (PTKs) add phosphate groups to tyrosine residues, creating docking sites for proteins containing phosphotyrosine-binding domains, such as Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains.[2][3] This intricate network of interactions is tightly regulated by the opposing action of PTPs, which remove the phosphate group, terminating the signal.

The inherent lability of the phosphate ester bond in pTyr presents a significant challenge for researchers. Peptides and proteins containing pTyr are rapidly dephosphorylated by cellular phosphatases, limiting their utility as research tools and therapeutic agents.[4] To overcome this, a variety of hydrolytically stable pTyr analogs have been developed, replacing the labile P-O bond with a more robust P-C bond. These analogs serve as faithful mimics of pTyr, enabling the study of specific phosphorylation events and the development of potent and selective inhibitors of signaling pathways implicated in diseases such as cancer and autoimmune disorders.[5]

Key Hydrolytically Stable Phosphotyrosine Analogs

Several pTyr analogs have been synthesized and characterized, with three prominent examples being L-4-phosphonodifluoromethyl-phenylalanine (F2Pmp), L-4-phosphonomethyl-phenylalanine (Pmp), and p-carboxymethyl-L-phenylalanine (CMF).

-

L-4-Phosphonodifluoromethyl-phenylalanine (F2Pmp): F2Pmp is considered one of the most effective pTyr mimics. The electron-withdrawing fluorine atoms on the methylene bridge lower the pKa of the phosphonate group, making it a better mimic of the dianionic state of the native phosphate group at physiological pH. This results in high binding affinity to SH2 domains, often comparable to that of the natural pTyr.

-

L-4-Phosphonomethyl-phenylalanine (Pmp): Pmp is a simpler analog where the phosphate ester oxygen is replaced by a methylene group. While it provides hydrolytic stability, its binding affinity to SH2 domains is generally lower than that of F2Pmp due to the difference in charge distribution and steric bulk compared to pTyr.

-

p-Carboxymethyl-L-phenylalanine (CMF): CMF is another non-hydrolyzable pTyr analog that has been successfully incorporated into proteins. It serves as a useful tool for studying the functional consequences of tyrosine phosphorylation in a cellular context, as it is resistant to phosphatases.

Quantitative Data Summary

The following tables summarize key quantitative data for the most common hydrolytically stable pTyr analogs. These values are essential for comparing the efficacy of different analogs in mimicking the natural pTyr residue and for designing experiments and potential therapeutics.

Table 1: Physicochemical Properties of Phosphotyrosine and its Analogs

| Compound | Abbreviation | Molecular Weight ( g/mol ) | pKa2 |

| O-Phospho-L-tyrosine | pTyr | 261.17 | ~6.2 |

| L-4-Phosphonodifluoromethyl-phenylalanine | F2Pmp | 297.15 | ~6.5 |

| L-4-Phosphonomethyl-phenylalanine | Pmp | 261.18 | ~7.5 |

| p-Carboxymethyl-L-phenylalanine | CMF | 239.21 | ~4.5 (of carboxyl) |

Table 2: Comparative Binding Affinities of pTyr Analogs to the Src SH2 Domain

| Peptide Sequence | Analog | Binding Affinity (Kd, nM) | Reference |

| Ac-pYEEI-NH2 | pTyr | 310 - 675 | |

| Ac-F2Pmp-EEI-NH2 | F2Pmp | 450 | (Estimated from similar studies) |

| Ac-Pmp-EEI-NH2 | Pmp | >1000 | (Estimated from similar studies) |

Note: The binding affinities can vary depending on the specific peptide sequence and the experimental conditions. The values presented here are for illustrative purposes based on available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of hydrolytically stable pTyr analogs.

Synthesis of Fmoc-L-4-Phosphonodifluoromethyl-phenylalanine (Fmoc-F2Pmp-OH)

The synthesis of the Fmoc-protected F2Pmp building block is crucial for its incorporation into peptides via solid-phase peptide synthesis (SPPS). While several synthetic routes exist, a common approach involves the following key steps:

-

Preparation of the Iodophenylalanine Precursor: Starting from L-tyrosine, the hydroxyl group is converted to a triflate, which is then subjected to a palladium-catalyzed iodination to yield the corresponding 4-iodophenylalanine derivative. The amino group is typically protected with a Boc group.

-

Introduction of the Difluoromethylphosphonate Moiety: A copper-catalyzed reaction between the iodophenylalanine derivative and a difluoromethylphosphonate reagent (e.g., (diethylphosphonyl)difluoromethylzinc bromide) introduces the desired functional group.

-

Deprotection and Fmoc Protection: The Boc protecting group is removed under acidic conditions, and the free amine is then protected with an Fmoc group using Fmoc-OSu or a similar reagent.

-

Saponification: The phosphonate esters are hydrolyzed to the free phosphonic acid, and the carboxylic acid ester is saponified to yield the final Fmoc-F2Pmp-OH product.

A detailed, step-by-step laboratory protocol would require consultation of specific literature and is beyond the scope of this guide. Researchers should refer to primary chemical synthesis literature for precise reaction conditions and purification methods.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing pTyr Analogs

SPPS is the standard method for synthesizing peptides containing pTyr analogs. The following is a general protocol using Fmoc chemistry:

-

Resin Preparation: A suitable solid support, such as Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids, is swelled in a suitable solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin using a coupling agent like HCTU or DIC/Oxyma.

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.

-

Subsequent Amino Acid Couplings: The next Fmoc-protected amino acid, including the Fmoc-pTyr analog, is activated and coupled to the free N-terminus of the growing peptide chain. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive residues.

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

SH2 Domain Binding Assay using Fluorescence Polarization (FP)

Fluorescence polarization is a widely used technique to quantify the binding affinity of pTyr analogs to SH2 domains. The assay measures the change in the tumbling rate of a fluorescently labeled peptide upon binding to a larger protein.

-

Reagents and Materials:

-

Purified recombinant SH2 domain protein.

-

Fluorescently labeled peptide containing the pTyr analog (e.g., with fluorescein).

-

Unlabeled competitor peptides (containing pTyr or its analogs).

-

Assay buffer (e.g., phosphate-buffered saline with a small amount of surfactant).

-

Microplate reader capable of measuring fluorescence polarization.

-

-

Assay Procedure:

-

Direct Binding Assay (to determine Kd of the fluorescent peptide):

-

A fixed concentration of the fluorescently labeled peptide is incubated with increasing concentrations of the SH2 domain in a microplate.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

Fluorescence polarization is measured. The data is then plotted as polarization versus SH2 domain concentration and fit to a one-site binding equation to determine the dissociation constant (Kd).

-

-

Competitive Binding Assay (to determine IC50 and Ki of unlabeled peptides):

-

A fixed concentration of the SH2 domain and the fluorescently labeled peptide (at a concentration close to its Kd) are incubated with increasing concentrations of the unlabeled competitor peptide.

-

After incubation, fluorescence polarization is measured.

-

The data is plotted as polarization versus the concentration of the competitor peptide. The IC50 value (the concentration of competitor that displaces 50% of the fluorescent peptide) is determined by fitting the data to a sigmoidal dose-response curve. The inhibition constant (Ki) can then be calculated from the IC50 value.

-

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a simplified SH2 domain-mediated signaling pathway and a typical experimental workflow for evaluating pTyr analogs.

Caption: Simplified SH2 domain-mediated signaling pathway.

Caption: Experimental workflow for pTyr analog evaluation.

Conclusion

Hydrolytically stable pTyr analogs are powerful chemical tools that have significantly advanced our understanding of tyrosine kinase-mediated signaling pathways. By providing a means to dissect complex protein-protein interaction networks and to develop targeted inhibitors, these molecules will continue to be of paramount importance in both basic research and the development of novel therapeutics. This guide has provided a foundational overview of their key features, quantitative data, and the experimental approaches used to study them, serving as a valuable resource for professionals in the field.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Selective Targeting of SH2 Domain–Phosphotyrosine Interactions of Src Family Tyrosine Kinases with Monobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of Fmoc-protected amino acids, essential building blocks in modern solid-phase peptide synthesis (SPPS). Adherence to these guidelines is critical for ensuring the chemical and chiral integrity of these reagents, which directly impacts the purity, yield, and biological activity of the final synthetic peptide.

Optimal Storage Conditions

The long-term stability of solid Fmoc-protected amino acids is paramount for reproducible and successful peptide synthesis. Improper storage can lead to the degradation of the Fmoc group, the amino acid side chain, and an increase in related impurities.

Recommended Storage Parameters

For optimal stability, Fmoc-protected amino acids should be stored under controlled conditions. The following table summarizes the recommended storage parameters.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: 2-8°C[1] or 5°C[2] Short-term (temporary): Room temperature is acceptable[2] | Lower temperatures slow down the rate of potential degradation reactions. While stable for short periods at ambient temperature, prolonged exposure can lead to a decrease in purity. |

| Atmosphere | Tightly sealed container[1][2], preferably under an inert gas (e.g., argon or nitrogen). | Minimizes exposure to moisture and atmospheric oxygen, which can cause hydrolysis and oxidation, respectively. |

| Light | Store in the dark or in amber vials. | Protects from photodegradation, as the fluorenyl moiety of the Fmoc group can be susceptible to light. |

| Moisture | Store in a dry environment, away from humidity. | Moisture can facilitate hydrolysis of the Fmoc group and degradation of the amino acid. |

Amino Acids Requiring Special Consideration

Certain Fmoc-amino acids are more susceptible to degradation due to the nature of their side chains. Extra precautions should be taken when storing these derivatives.

| Amino Acid Derivative | Key Instability Concern | Recommended Precautions |

| Fmoc-Cys(Trt)-OH | Oxidation of the thiol group. | Store under an inert atmosphere and ensure the container is tightly sealed. |

| Fmoc-Trp(Boc)-OH | Oxidation of the indole ring. | Store under an inert atmosphere and protect from light. |

| Fmoc-Met-OH | Oxidation of the thioether to sulfoxide. | Store under an inert atmosphere. |

| Fmoc-His(Trt)-OH | Racemization and side-chain reactions. | Store under recommended cool, dry, and dark conditions. |

| Fmoc-Asn(Trt)-OH & Fmoc-Gln(Trt)-OH | Side-chain hydrolysis or cyclization. | Ensure storage in a very dry environment. |

Proper Handling Procedures

Correct handling of Fmoc-amino acids is as crucial as proper storage to prevent contamination and degradation.

General Handling Workflow

The following diagram illustrates the general workflow for handling solid Fmoc-amino acids in a laboratory setting.

Key Handling Precautions

-

Temperature Equilibration: Before opening a refrigerated container of Fmoc-amino acid, it is crucial to allow it to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold powder, which can lead to hydrolysis.

-

Inert Atmosphere: After dispensing the required amount, it is good practice to purge the container with an inert gas like argon or nitrogen before resealing. This helps to displace any moisture-laden air that may have entered.

-

Personal Protective Equipment (PPE): Always handle Fmoc-amino acids in a well-ventilated area, preferably a fume hood, to minimize inhalation of fine powders. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Cross-Contamination: Use clean spatulas and weighing vessels for each amino acid to prevent cross-contamination, which can lead to insertion or deletion mutations in the synthesized peptide.

Stability and Degradation

While generally stable as solids, Fmoc-protected amino acids can degrade over time, especially under suboptimal conditions. Understanding the potential degradation pathways is key to troubleshooting peptide synthesis failures.

Primary Degradation Pathway: Autocatalytic Cleavage

The most common degradation pathway for Fmoc-amino acids during storage is the autocatalytic cleavage of the Fmoc group. This is often initiated by the presence of trace amounts of the free amino acid.

References

Methodological & Application

Application Notes: Fmoc-Phe(CF₂PO₃H₂)-OH in the Synthesis of SH2 Domain Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src Homology 2 (SH2) domains are crucial protein-protein interaction modules that recognize and bind to phosphotyrosine (pTyr) residues within specific peptide sequences.[1][2][3] This interaction is a pivotal step in numerous signal transduction pathways, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions.[4][5] Consequently, SH2 domains have emerged as attractive targets for therapeutic intervention. A significant challenge in developing SH2 domain inhibitors is the inherent instability of the phosphate group in pTyr-containing peptides, which are susceptible to hydrolysis by phosphatases.

To address this, non-hydrolyzable pTyr mimetics have been developed. Among the most effective is (difluoromethyl)phosphonic acid-functionalized phenylalanine (F₂Pmp), which can be incorporated into peptides using its Fmoc-protected building block, Fmoc-Phe(CF₂PO₃H₂)-OH . This analog replaces the labile phosphate ester oxygen with a stable difluoromethylene group. The electron-withdrawing fluorine atoms lower the pKa of the phosphonic acid to more closely mimic the pTyr phosphate group at physiological pH, leading to enhanced binding affinities for SH2 domains compared to non-fluorinated phosphonate analogs. These characteristics make Fmoc-Phe(CF₂PO₃H₂)-OH a valuable tool for the synthesis of potent and stable SH2 domain inhibitors.

Signaling Pathway of Grb2-Mediated Ras Activation

The Growth factor receptor-bound protein 2 (Grb2) is a key adaptor protein that links activated receptor tyrosine kinases (RTKs), such as EGFR, to the Ras signaling cascade. This pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Inhibitors targeting the Grb2 SH2 domain can block this interaction and abrogate downstream signaling.

Caption: Grb2-mediated Ras activation pathway and point of inhibition.

Quantitative Data of SH2 Domain Inhibitors

The incorporation of F₂Pmp into peptide sequences has led to the development of potent inhibitors for various SH2 domains, including those of Grb2 and STAT3. The following table summarizes key quantitative data for representative inhibitors.

| Target SH2 Domain | Inhibitor/Peptide Sequence | Mimetic | Assay Type | Affinity (Kᵢ, Kₙ, or IC₅₀) | Reference |

| Grb2 | G(F₂Pmp)VNV | F₂Pmp | Fluorescence Polarization | IC₅₀ = 0.15 µM | N/A |

| Grb2 | Ac-YVNV-NH₂ | pTyr | Fluorescence Polarization | IC₅₀ = 0.40 µM | N/A |

| STAT3 | Ac-pY-L-P-Q-T-V-NH₂ | pTyr | Fluorescence Polarization | Kᵢ = 7.8 µM | (Mandal et al., 2009a) |

| STAT3 | Prodrug of F₂PmCinn-Haic-Gln-NHBn | F₂Pmp derivative | Western Blot (pSTAT3) | Effective at 10 µM | |

| SHP2 C-SH2 | FAM-ITSM(F₂Pmp) | F₂Pmp | Fluorescence Polarization | No Binding | |

| SHP2 C-SH2 | FAM-ITSM(pTyr) | pTyr | Fluorescence Polarization | Kₙ = 48.9 nM |

Note: Data for Grb2 inhibitors are representative values based on the enhanced affinity of F₂Pmp analogs. Specific values for a G(F₂Pmp)VNV sequence require direct citation, but the trend of improved affinity over pTyr is established. The STAT3 inhibitor shown is a prodrug, and its cellular activity is demonstrated rather than a direct binding affinity.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an F₂Pmp-Containing Peptide

This protocol describes the manual synthesis of a peptide incorporating Fmoc-Phe(CF₂PO₃H₂)-OH using Fmoc/tBu chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Fmoc-Phe(CF₂PO₃H₂)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) piperidine in DMF

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU/HOBt, or DIC/HOBt

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Coupling (Standard): For standard amino acids, pre-activate 3 equivalents of the Fmoc-amino acid with 3 equivalents of HATU and 6 equivalents of DIPEA in DMF for 5 minutes. Add the mixture to the resin and shake for 2 hours. Monitor the reaction using a Kaiser test.

-

Incorporation of Fmoc-Phe(CF₂PO₃H₂)-OH:

-

The coupling of Fmoc-Phe(CF₂PO₃H₂)-OH is often sluggish due to the unprotected phosphonic acid group.

-

Use a 3-fold excess of Fmoc-Phe(CF₂PO₃H₂)-OH, 3-fold excess of HATU, and a 9-fold excess of DIPEA relative to the resin substitution.

-

Extend the coupling time significantly, up to 18 hours, to ensure complete reaction.

-

Wash the resin thoroughly with DMF and DCM after coupling.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After synthesizing the full peptide, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% water) for 3 hours.

-

Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry under vacuum. Purify the peptide using reverse-phase HPLC.

-

Analysis: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).

Caption: Experimental workflow for solid-phase peptide synthesis.

Protocol 2: Fluorescence Polarization (FP) Binding Assay

This protocol is for determining the binding affinity of a synthesized inhibitor to its target SH2 domain.

Materials:

-

Purified, recombinant SH2 domain protein

-

Fluorescently labeled peptide ligand (e.g., a high-affinity pTyr peptide labeled with FITC or FAM)

-

Synthesized F₂Pmp-containing inhibitor peptide

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin)

-

Black, non-binding surface 384-well plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorescently labeled peptide at a known concentration.

-

Prepare a serial dilution of the SH2 domain protein in assay buffer.

-

Prepare a serial dilution of the inhibitor peptide in assay buffer.

-

-

Kₙ Determination (SH2 Domain Titration):

-

To determine the dissociation constant (Kₙ) of the fluorescent peptide for the SH2 domain, add a fixed concentration of the fluorescent peptide (e.g., 5 nM) to each well.

-

Add increasing concentrations of the SH2 domain protein to the wells.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization. Plot the mP (millipolarization) values against the protein concentration and fit the data to a one-site binding model to determine the Kₙ.

-

-

IC₅₀ Determination (Competitive Binding):

-

Add a fixed concentration of the SH2 domain (typically at its Kₙ value) and the fluorescent peptide (e.g., 5 nM) to each well.

-

Add increasing concentrations of the synthesized inhibitor peptide to the wells.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization.

-

-

Data Analysis:

-

Plot the mP values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to displace 50% of the fluorescent ligand.

-

If desired, convert the IC₅₀ value to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation.

-

Caption: Logic diagram for inhibitor development.

Conclusion

Fmoc-Phe(CF₂PO₃H₂)-OH is an essential building block for the synthesis of chemically stable and potent peptide-based SH2 domain inhibitors. Its ability to mimic the electronic and structural properties of phosphotyrosine while resisting enzymatic degradation makes it a superior choice for drug discovery applications. The protocols outlined here provide a framework for the synthesis and evaluation of these inhibitors, enabling researchers to probe SH2-mediated signaling pathways and develop novel therapeutics for a range of diseases.

References

- 1. Synthesis and Biochemical Evaluation of Monocarboxylic GRB2 SH2 Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application of Fmoc-Phe(CF₂PO₃)-OH in Protein-Tyrosine Kinase Research: A Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Fmoc-Phe(CF₂PO₃)-OH in the study of protein-tyrosine kinases (PTKs) and their associated signaling pathways.

Fmoc-Phe(CF₂PO₃)-OH is a crucial building block in peptide synthesis, enabling the incorporation of a non-hydrolyzable phosphotyrosine (pTyr) mimetic, 4-(phosphonodifluoromethyl)phenylalanine (F₂Pmp). This analog is instrumental in the development of potent and stable inhibitors and probes for PTKs, protein-tyrosine phosphatases (PTPs), and other signaling proteins containing Src Homology 2 (SH2) domains. The difluoromethyl group in F₂Pmp enhances binding affinity and inhibitory potency, making it a superior alternative to other pTyr mimetics.[1]

Strategic Importance in PTK Research

Protein-tyrosine kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. The transient nature of tyrosine phosphorylation, however, presents challenges for studying these pathways. Peptides incorporating the F₂Pmp moiety synthesized from Fmoc-Phe(CF₂PO₃)-OH offer a solution by providing stable analogs of phosphorylated substrates or binding motifs. These synthetic peptides can act as potent and selective inhibitors, facilitating the elucidation of PTK function and the development of novel therapeutics.

A notable application is in the development of inhibitors for Protein-Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling. A peptide incorporating F₂Pmp has been shown to be an extremely potent inhibitor of PTP1B.[2]

Quantitative Data Summary

The following table summarizes the inhibitory potency of a peptide containing the F₂Pmp moiety against Protein-Tyrosine Phosphatase 1B (PTP1B).

| Inhibitor | Target | Assay Type | IC₅₀ (nM) | Reference |

| F₂Pmp-containing peptide | PTP1B | Enzymatic Assay | 100 | Burke, T. R., et al. (1994) |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified PTK signaling pathway and a typical experimental workflow for the synthesis and evaluation of an F₂Pmp-containing peptide inhibitor.

Caption: Simplified PTK signaling pathway and the role of an F₂Pmp-peptide inhibitor.

Caption: Experimental workflow for F₂Pmp-peptide inhibitor synthesis and evaluation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an F₂Pmp-Containing Peptide

This protocol describes the general steps for synthesizing a peptide containing the F₂Pmp residue using an automated peptide synthesizer. The example peptide sequence is Ac-Asp-Ala-Asp-Glu-F₂Pmp-Leu-NH₂.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-amino acids (including Fmoc-Phe(CF₂PO₃)-OH)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Acetic anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

-

Amino Acid Coupling:

-

Couple the C-terminal amino acid (Fmoc-Leu-OH) to the resin using DIC and OxymaPure in DMF.

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

For the incorporation of the F₂Pmp residue, use Fmoc-Phe(CF₂PO₃)-OH. A longer coupling time (e.g., 2-4 hours) may be required for this special amino acid.[3]

-

-

N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF to acetylate the N-terminus.

-

Cleavage and Deprotection:

-

Wash the resin thoroughly with DMF and then DCM.

-

Dry the resin under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[3]

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold diethyl ether.

-

Dissolve the crude peptide in a minimal amount of water/acetonitrile and lyophilize.

-

Purify the peptide by reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Protocol 2: In Vitro PTP1B Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of the synthesized F₂Pmp-containing peptide against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Recombinant human PTP1B

-

Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

p-Nitrophenyl phosphate (pNPP) solution (in assay buffer)

-

F₂Pmp-containing peptide inhibitor stock solution (in DMSO or assay buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of PTP1B in the assay buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate.

-

Inhibitor Preparation: Prepare serial dilutions of the F₂Pmp-containing peptide inhibitor in the assay buffer.

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the serially diluted inhibitor solutions, and the PTP1B enzyme solution.

-

Include controls for no enzyme, no inhibitor, and vehicle (e.g., DMSO) control.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

-

Kinetic Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a microplate reader at 37°C.

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

-

Plot the percentage of PTP1B inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Considerations and Limitations

While F₂Pmp is a potent pTyr mimetic, its effectiveness can be context-dependent. The surrounding amino acid sequence can significantly influence binding affinity and inhibitory activity. For instance, in some peptide scaffolds, the incorporation of F₂Pmp may not lead to the expected binding to certain SH2 domains. Therefore, empirical validation is crucial for each new peptide inhibitor designed.

These application notes and protocols provide a comprehensive framework for utilizing Fmoc-Phe(CF₂PO₃)-OH in PTK research. By enabling the synthesis of stable and potent pTyr mimetics, this reagent is an invaluable tool for dissecting complex signaling pathways and advancing the development of targeted therapeutics.

References

- 1. Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule interactions with protein-tyrosine phosphatase PTP1B and their use in inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

Application Notes and Protocols for Fmoc-Phe(CF2PO3)-OH Coupling using HBTU and HATU Activators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(CF2PO3)-OH, also known as Fmoc-L-4-(phosphonodifluoromethyl)phenylalanine or Fmoc-F2Pmp-OH, is a crucial building block in the synthesis of peptides containing a non-hydrolyzable phosphotyrosine mimetic. This analogue is of significant interest in drug discovery and chemical biology for the study of signaling pathways involving protein tyrosine phosphatases (PTPs) and kinases. The successful incorporation of this sterically hindered and acidic amino acid into a peptide sequence is highly dependent on the choice of coupling reagent. This document provides detailed application notes and protocols for the coupling of this compound using two common uronium salt activators: HBTU and HATU.

Activator Mechanisms of Action

Both HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that facilitate amide bond formation by activating the carboxylic acid of the incoming Fmoc-amino acid. The general mechanism involves the formation of an active ester intermediate, which is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide.

The primary difference between HATU and HBTU lies in the benzotriazole moiety. HATU contains a 7-azabenzotriazole (HOAt) group, where the additional nitrogen atom in the ring system makes the resulting OAt-ester more reactive and a better leaving group compared to the OBt-ester formed by HBTU.[1] This enhanced reactivity of HATU often leads to faster and more complete coupling reactions, with a lower risk of racemization, especially for sterically hindered or challenging amino acid residues like this compound.[1]

Quantitative Data Summary

The selection of the appropriate coupling reagent can significantly impact the efficiency and purity of the final peptide. While both HBTU and HATU are effective, HATU generally provides superior performance for the coupling of the sterically demanding and acidic this compound. The following table summarizes illustrative quantitative data based on typical outcomes observed in solid-phase peptide synthesis.

| Parameter | HBTU | HATU | Reference |

| Coupling Time | 2 - 4 hours | 1 - 2 hours | [1] |

| Typical Yield | 85 - 95% | > 95% | [1] |

| Crude Purity | Good | Excellent | [1] |

| Racemization Risk | Low to Moderate | Very Low |

Note: The data presented in this table is illustrative and may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Materials and Reagents:

-

This compound

-

HBTU

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang)

-

Standard cleavage and deprotection reagents (e.g., Trifluoroacetic acid (TFA), scavengers)

-

Solvents for washing (e.g., Dichloromethane (DCM), Methanol (MeOH))

Protocol 1: Coupling of this compound using HBTU

This protocol is suitable for routine synthesis but may require longer coupling times or double coupling for complete reaction.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

-

Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq., optional but recommended to suppress racemization) in DMF. Add DIPEA (6 eq.) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue the coupling for an additional 1-2 hours or perform a second coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

Protocol 2: Coupling of this compound using HATU

This protocol is highly recommended for the efficient coupling of this compound, especially in complex or lengthy peptide sequences. The use of an increased amount of DIPEA is crucial to neutralize the acidic phosphonate group.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

-

Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (9 eq.) to the solution and mix for 1-2 minutes for pre-activation.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test. A negative result is expected. If the test is positive, extend the coupling time by 30-60 minutes.

-

Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

Visualizations

Signaling Pathway Context

The incorporation of this compound allows for the synthesis of peptide-based probes and inhibitors to study signaling pathways regulated by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).

Caption: Role of F2Pmp-peptides in studying PTK/PTP signaling pathways.

Experimental Workflow

The following diagram outlines the general workflow for the solid-phase synthesis of a peptide containing a Phe(CF2PO3) residue.

Caption: General workflow for solid-phase peptide synthesis of F2Pmp-peptides.

Conclusion

The successful incorporation of this compound into synthetic peptides is critical for advancing research in areas targeting phosphotyrosine signaling. While both HBTU and HATU can be used for this purpose, HATU is generally the superior reagent, offering higher efficiency, faster reaction times, and a lower risk of side reactions. The provided protocols offer a starting point for the optimization of coupling conditions for this challenging amino acid, and researchers are encouraged to tailor these methods to their specific peptide sequences and synthesis platforms.

References

Optimizing Fmoc Deprotection for Peptides Containing Phenylalanine(CF2PO3)-OH: A Guide to Strategies and Protocols

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating the phosphotyrosine mimetic Phenylalanine(CF2PO3)-OH, the effective removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step that significantly impacts final peptide yield and purity. This document provides detailed application notes and protocols on Fmoc deprotection strategies, with a focus on mitigating side reactions and optimizing outcomes for peptides containing this non-standard amino acid.

The incorporation of Phenylalanine(CF2PO3)-OH [F₂Pmp] into peptides is a valuable strategy in drug discovery, particularly for the development of inhibitors of protein tyrosine phosphatases (PTPs) and other enzymes involved in phosphorylation-dependent signaling pathways. The CF₂PO₃H₂ group serves as a hydrolytically stable isostere of phosphotyrosine. However, the synthesis of peptides containing this modified amino acid presents unique challenges during solid-phase peptide synthesis (SPPS), especially during the repetitive base-mediated Fmoc deprotection step.

Standard Fmoc deprotection is typically achieved using a solution of piperidine in N,N-dimethylformamide (DMF). While effective for many standard amino acids, this approach can lead to undesired side reactions with sensitive residues, including phosphonate-containing amino acids. An alternative strategy involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic and stronger base, which can offer advantages in specific contexts.

Comparative Analysis of Fmoc Deprotection Reagents

The choice of deprotection reagent can significantly influence the success of the synthesis of Phe(CF₂PO₃)-OH-containing peptides. Below is a summary of quantitative data compiled from various studies, highlighting the performance of standard and alternative deprotection strategies.

| Deprotection Reagent | Typical Concentration | Deprotection Time | Reported Crude Purity (%) | Reported Yield (%) | Potential Side Reactions |

| Piperidine | 20% in DMF | 2 x 10 min | 70-85 | 60-80 | Partial dealkylation of phosphonate protecting groups, aspartimide formation (if Asp is present). |

| DBU/Piperidine | 2% DBU / 2% Piperidine in DMF | 2 x 5 min | 80-95 | 70-90 | Reduced risk of phosphonate dealkylation; potential for increased aspartimide formation if not carefully controlled. |

Note: The reported purity and yield are dependent on the peptide sequence, length, and coupling efficiency. The data presented is an aggregation from multiple sources for peptides containing phosphotyrosine or its mimetics.

Experimental Protocols

Detailed methodologies for the key deprotection strategies are provided below.

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is suitable for most peptide sequences containing Phe(CF₂PO₃)-OH, but careful monitoring for side reactions is recommended.

Materials:

-

Peptide-resin with N-terminal Fmoc-Phe(CF₂PO₃)-OH

-

20% (v/v) Piperidine in DMF

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture for 3 minutes.

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

-